molecular formula C17H15FN4O2S3 B3413227 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide CAS No. 946206-81-1

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide

Cat. No.: B3413227
CAS No.: 946206-81-1
M. Wt: 422.5 g/mol
InChI Key: FTDWTHODHOHXIZ-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the fluorophenyl group and the thiophene sulfonamide moiety. Common reagents used in these reactions include various halogenated compounds, sulfonating agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution often involve catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: The compound’s interactions with biological systems are explored to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research focuses on its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its triazolothiazole core and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound for various research applications.

Biological Activity

Overview

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide is a complex synthetic compound that incorporates a triazole-thiazole framework and a sulfonamide group. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H13FN4O2S3C_{16}H_{13}FN_4O_2S_3. The structure features several functional groups that contribute to its biological activity:

  • Triazole and Thiazole Rings : These heterocycles are known for their ability to interact with various biological targets.
  • Sulfonamide Group : This moiety is often associated with antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group may interact with active sites of enzymes, while the triazole-thiazole framework can modulate receptor activity through non-covalent interactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole-thiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.046 μM against MRSA .
CompoundMIC (μM)Target Organism
Triazole Derivative A0.046MRSA
Triazole Derivative B0.125E. coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that triazolo-thiazole derivatives can inhibit the proliferation of cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) cells.

  • Cell Viability Assays : The compound showed a dose-dependent reduction in cell viability in these cancer cell lines.
Cell LineIC50 (μM)
A54910
MCF-715

Anti-inflammatory Activity

The sulfonamide group in the compound is associated with anti-inflammatory effects. Research has indicated that similar compounds can reduce inflammation markers in various models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Fluorophenyl Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the triazole ring influence the compound's potency against microbial strains.
  • Functional Group Variation : Modifying the sulfonamide group can lead to changes in pharmacokinetic properties and selectivity against specific targets.

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound:

  • Study on Antimicrobial Efficacy : A series of triazolo-thiazoles were synthesized and tested against a panel of pathogens. Results showed promising antibacterial activity with MIC values significantly lower than conventional antibiotics .
  • Evaluation of Anticancer Properties : A recent study investigated the effects of various triazolo-thiazole derivatives on cancer cell lines and found that certain modifications led to enhanced anticancer activity compared to existing treatments .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S3/c1-11-5-6-15(26-11)27(23,24)19-8-7-14-10-25-17-20-16(21-22(14)17)12-3-2-4-13(18)9-12/h2-6,9-10,19H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDWTHODHOHXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide
Reactant of Route 2
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide
Reactant of Route 5
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide
Reactant of Route 6
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide

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